molecular formula C24H22FN3O3 B11446708 N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide

Cat. No.: B11446708
M. Wt: 419.4 g/mol
InChI Key: GRDNJCIILXNVFU-UHFFFAOYSA-N
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Description

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a fluorobenzyl group, and a dimethoxybenzamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the fluorobenzyl group and the dimethoxybenzamide moiety. Common reagents used in these reactions include benzimidazole, 2-fluorobenzyl chloride, and 3,4-dimethoxybenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and advanced purification techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for research and potential commercial applications. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity, while the dimethoxybenzamide moiety contributes to its overall stability and solubility. These interactions result in the compound’s observed biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorobenzyl group but has a different core structure.

    Fluorine Compounds: Various fluorine-containing compounds exhibit similar chemical properties due to the presence of fluorine atoms.

Uniqueness

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzimidazole core, fluorobenzyl group, and dimethoxybenzamide moiety makes it a versatile compound for various research applications.

Properties

Molecular Formula

C24H22FN3O3

Molecular Weight

419.4 g/mol

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H22FN3O3/c1-30-21-12-11-16(13-22(21)31-2)24(29)26-14-23-27-19-9-5-6-10-20(19)28(23)15-17-7-3-4-8-18(17)25/h3-13H,14-15H2,1-2H3,(H,26,29)

InChI Key

GRDNJCIILXNVFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F)OC

Origin of Product

United States

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